molecular formula C24H32N6O3 B611999 9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one CAS No. 1124329-14-1

9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one

Cat. No. B611999
M. Wt: 452.55
InChI Key: YUKWVHPTFRQHMF-UHFFFAOYSA-N
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Description

The compound “9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one” is a chemical substance with the molecular formula C24H32N6O3 . It is also known by the synonyms CS-511 and AZ 3146 .


Molecular Structure Analysis

The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a purine ring, which is a heterocyclic aromatic organic compound. Attached to this ring are various functional groups including a cyclopentyl group, a methoxy group, and a piperidinyl group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 621.0±65.0 °C and a density of 1.279 . It is soluble in DMSO (up to 10 mg/ml) or in Ethanol (up to at least 25 mg/ml). It is a solid substance with an off-white color . The compound is stable for 1 year as supplied, and solutions in DMSO or ethanol may be stored at -20° for up to 1 month .

Scientific Research Applications

Synthesis and Structural Studies

  • N-Methoxy-9-methyl-9H-purin-6-amines, related to the compound , have been synthesized for studies in tautomerism and alkylation, contributing to our understanding of purine derivatives' chemical behavior (Roggen & Gundersen, 2008).
  • Studies have been conducted on similar compounds to determine their chemical constituents, with applications in understanding their potential as pharmacological agents (Du et al., 2018).

Biological Activity and Inhibitory Potency

  • Research has identified certain purin-8-one derivatives as highly potent kinase inhibitors, targeting both EGFR-activating and drug-resistance mutations, demonstrating significant potential in anticancer applications (Yang et al., 2012).
  • Phosphonic acids derived from guaninylalkyl structures have been synthesized as inhibitors of human erythrocyte purine nucleoside phosphorylase, a key enzyme in purine metabolism (Kelley et al., 1995).

Synthesis for Probing Biological Systems

  • Compounds similar to the given chemical have been used in the synthesis of ATP analogs for probing adenylyl cyclases, highlighting their utility in biochemical research (Emmrich et al., 2010).

Antiviral and Cytostatic Activity

  • Phosphonate analogs of guanosine, structurally related to the compound , have been assessed for their antiviral activity and cytostatic properties against cancer cell lines (Głowacka et al., 2015).

Conformational Analysis in Drug Development

  • Studies on acridine derivatives structurally related to the given compound have been conducted, focusing on their antiprion activity, useful in understanding and developing treatments for prion diseases (Nguyen et al., 2008).

Safety And Hazards

The safety data sheet for this compound suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced .

properties

IUPAC Name

9-cyclopentyl-2-[2-methoxy-4-(1-methylpiperidin-4-yl)oxyanilino]-7-methylpurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-28-12-10-17(11-13-28)33-18-8-9-19(21(14-18)32-3)26-23-25-15-20-22(27-23)30(24(31)29(20)2)16-6-4-5-7-16/h8-9,14-17H,4-7,10-13H2,1-3H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKWVHPTFRQHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719960
Record name 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one

CAS RN

1124329-14-1
Record name 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one
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9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one
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9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one
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9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one
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9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one
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9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one

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